Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
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Description
Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C15H16BrN3O4 and its molecular weight is 382.21 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 2568131-08-6) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H14BrN3O4, and it features a complex structure that includes a bromine atom and a pyridine ring, which are often associated with various biological activities. The presence of the dioxo and tetrahydropyrimidine moieties contributes to its potential as a bioactive agent.
2. Antioxidant Properties
Antioxidant activity is another important aspect of this compound's biological profile. Compounds containing dioxo groups have been shown to scavenge free radicals effectively. For example, studies on related compounds have demonstrated their ability to reduce oxidative stress markers in vitro. This property could be beneficial in mitigating diseases linked to oxidative damage.
3. Enzyme Inhibition
Preliminary data suggest that methyl 5-bromo derivatives may act as enzyme inhibitors. For instance, similar compounds have been reported to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The inhibition of such enzymes could lead to therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
These findings underscore the importance of further investigating the specific biological activities of this compound.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds are known to inhibit critical enzymes involved in cellular processes.
- Oxidative Stress Reduction : The antioxidant activity suggests a mechanism involving free radical scavenging.
- Interaction with Cellular Targets : The presence of bromine and nitrogen-containing heterocycles may facilitate interactions with specific cellular receptors or enzymes.
Properties
Molecular Formula |
C15H16BrN3O4 |
---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
methyl 5-bromo-3-(4-methyl-2-propan-2-ylpyridin-3-yl)-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H16BrN3O4/c1-7(2)10-11(8(3)5-6-17-10)19-12(14(21)23-4)9(16)13(20)18-15(19)22/h5-7H,1-4H3,(H,18,20,22) |
InChI Key |
SJTWLWMUMOMDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C(=C(C(=O)NC2=O)Br)C(=O)OC |
Origin of Product |
United States |
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